Thiophene, 3-bromo-4-ethoxy-(9CI)
CAS No.:
Cat. No.: VC18527011
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrOS |
|---|---|
| Molecular Weight | 207.09 g/mol |
| IUPAC Name | 3-bromo-4-ethoxythiophene |
| Standard InChI | InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3 |
| Standard InChI Key | FFVWRPRFYKPFLA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CSC=C1Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Thiophene, 3-bromo-4-ethoxy-(9CI) belongs to the class of monosubstituted thiophenes, characterized by a five-membered aromatic ring containing one sulfur atom. The bromine substituent at the 3-position and the ethoxy group at the 4-position create a steric and electronic environment that influences its reactivity. The IUPAC name, 3-bromo-4-ethoxythiophene, precisely reflects this substitution pattern.
Table 1: Key Identification Data
| Property | Value |
|---|---|
| CAS Number | 425426-86-4 |
| Molecular Formula | |
| Molecular Weight | 207.09 g/mol |
| SMILES | CCOC1=CSC=C1Br |
| InChI Key | FFVWRPRFYKPFLA-UHFFFAOYSA-N |
| PubChem CID | 18769976 |
The compound’s canonical SMILES string, CCOC1=CSC=C1Br, encodes its connectivity, while the InChIKey ensures unambiguous chemical structure representation in databases.
Electronic and Steric Features
The bromine atom, a strong electron-withdrawing group, reduces electron density at the 3-position, making it susceptible to nucleophilic aromatic substitution. Conversely, the ethoxy group at the 4-position donates electrons via resonance, stabilizing the ring and directing electrophilic attacks to specific positions. This duality enables selective functionalization, a trait exploited in synthetic chemistry .
Synthesis Methods
Halogenation of Thiophene Derivatives
The primary synthesis route involves halogenation of pre-functionalized thiophenes. For example, bromination of 4-ethoxythiophene using (NBS) in a polar aprotic solvent like dimethylformamide (DMF) yields the target compound. Reaction conditions—such as temperature (typically 0–25°C) and stoichiometry—are optimized to prevent over-bromination.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Thiophene derivatives are pivotal in drug discovery due to their bioisosteric equivalence to benzene. The bromine atom in 3-bromo-4-ethoxythiophene serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents. For example, bromothiophenes are precursors to thrombin inhibitors, where the bromine is displaced by amine nucleophiles .
Materials Science
In organic electronics, thiophene derivatives enhance charge transport in conjugated polymers. The ethoxy group improves solubility in organic solvents, facilitating thin-film processing for organic field-effect transistors (OFETs). Bromine substituents enable polymerization via Yamamoto or Stille couplings, yielding regioregular polythiophenes with tailored bandgaps.
Research Findings and Reactivity Studies
Stability and Degradation
The compound is stable under ambient conditions but may degrade under strong acidic or basic conditions, leading to hydrolysis of the ethoxy group or debromination. Thermal stability data are absent in the literature, necessitating empirical determination for specific applications.
| Aspect | Protocol |
|---|---|
| Personal Protection | Gloves, goggles, and lab coat; use in a fume hood |
| Storage | Cool (2–8°C), dry, inert atmosphere; away from oxidizers |
| Disposal | Incinerate in a licensed facility; comply with local regulations |
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